4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride
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Overview
Description
4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C14H13NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromobenzoic acid.
Suzuki-Miyaura Coupling: The 4-bromobenzoic acid undergoes a Suzuki-Miyaura coupling reaction with 3-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The aminomethyl group can interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to neurotransmission, inflammation, or cell signaling, depending on its specific application.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the phenyl group attached to the aminomethyl moiety.
4-(Aminomethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-(Aminomethyl)phenylmethanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAIYDKFAPPJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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